molecular formula C15H19NO4 B000091 [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate CAS No. 63911-32-0

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate

Cat. No. B000091
CAS RN: 63911-32-0
M. Wt: 277.31 g/mol
InChI Key: GWWGRYGNRKFSSX-FOSCPWQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate, also known as AHBO, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. AHBO belongs to the class of compounds known as muscarinic acetylcholine receptor antagonists, which have been studied extensively for their ability to modulate the cholinergic system in the brain and peripheral nervous system.

Scientific Research Applications

Enantioselective Synthesis of Tropane Alkaloids

Mao et al. (2014) detail a novel and versatile method for the enantioselective synthesis of tropane alkaloids using [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate. This process involves silyl enol ether formation and lactam activation, leading to hydroxylated tropan-3-ones, which are significant in the synthesis of compounds like pervilleine C and dibenzoyloxytropane (Mao et al., 2014).

Nematicidal Activity of Derivatives

Xu et al. (2021) synthesized novel derivatives of 8-azabicyclo[3.2.1]octan-3-yl, which demonstrated significant nematicidal activity. These compounds were derived from 5-HT3 receptor antagonists and displayed lethal rates against pinewood nematodes (Xu et al., 2021).

Asymmetric Synthesis via Rhodium-Catalyzed Cycloaddition

Reddy and Davies (2007) reported a rhodium-catalyzed [4 + 3] cycloaddition method for the asymmetric synthesis of 8-azabicyclo[3.2.1]octa-2,6-dienes (tropanes). This method is significant for creating highly functionalized tropane structures, essential in various pharmacological applications (Reddy & Davies, 2007).

Synthesis of Novel Azabicyclo Derivatives for Nematicidal Activities

Li et al. (2020) explored the nematicidal activities of new azabicyclo derivatives containing a thiazole moiety. Their research showed that these compounds had significant mortality rates against pine-wood nematodes, showcasing the potential of 8-azabicyclo[3.2.1]octan-3-yl derivatives in agricultural applications (Li et al., 2020).

Stereochemical Analysis of Tropanes

The stereochemical properties of tropanes, including those derived from [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate, have been studied extensively, as illustrated by Zheng et al. (2004). These studies are crucial for understanding the molecular structures and potential applications of these compounds (Zheng et al., 2004).

Antiprotozoal Activities

Seebacher et al. (2005) and Faist et al. (2013) have conducted studies on the antiprotozoal activities of 8-azabicyclo[3.2.1]octan-3-yl derivatives. These compounds showed promise in treating diseases caused by protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Seebacher et al., 2005) (Faist et al., 2013).

properties

CAS RN

63911-32-0

Product Name

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C15H19NO4/c1-19-14-6-9(2-5-13(14)17)15(18)20-12-7-10-3-4-11(8-12)16-10/h2,5-6,10-12,16-17H,3-4,7-8H2,1H3/t10-,11+,12?

InChI Key

GWWGRYGNRKFSSX-FOSCPWQOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)O

SMILES

COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O

synonyms

8-Azabicyclo[3,2,1]oct-3-yl 4-hydroxy-3-methoxybenzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate
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